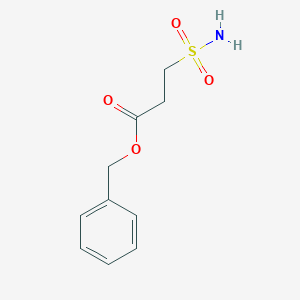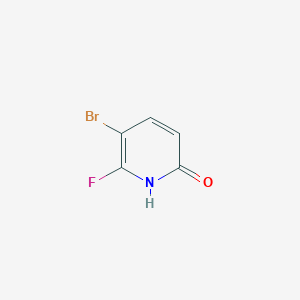![molecular formula C17H16O2 B1378554 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one CAS No. 1423047-01-1](/img/structure/B1378554.png)
2-[2-(Benzyloxy)phenyl]cyclobutan-1-one
Descripción general
Descripción
“2-[2-(Benzyloxy)phenyl]cyclobutan-1-one” is a synthetic organic compound with a complex molecular structure. It has a molecular weight of 252.31 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(benzyloxy)phenyl)cyclobutan-1-one . The InChI code for this compound is 1S/C17H16O2/c18-16-11-10-14 (16)15-8-4-5-9-17 (15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 252.31 g/mol .Aplicaciones Científicas De Investigación
Wittig Rearrangement Studies
The compound has been used in the study of the [1,2]-Wittig rearrangement, particularly in the context of ortho-functionalised 2-aryloxazolines. This rearrangement is significant in synthetic organic chemistry as it allows for the transformation of ether functionalities into adjacent hydroxyl groups, which can be further elaborated into a variety of functional groups .
Asymmetric Synthesis
It serves as a precursor in asymmetric synthesis. For example, it has been used to achieve diastereoselectivity in the Wittig rearrangement with a valine-derived oxazoline. However, this selectivity is often compromised by racemisation upon hydrolysis .
Phthalide Synthesis
The compound is involved in the synthesis of phthalides, which are lactones of phthalic acid. Phthalides have various applications, including in the synthesis of pharmaceuticals and natural products .
Aminobenzofuran Formation
It is used in the formation of 3-aminobenzofuran through intramolecular nucleophilic ring-opening of oxazoline by the benzyl anion. Aminobenzofurans are important intermediates in the synthesis of various biologically active molecules .
Anion Cyclisation Studies
The compound has been studied for its behavior in anion cyclisation reactions. These reactions are crucial for the construction of heterocyclic compounds, which are core structures in many drugs and agrochemicals .
Organometallic Chemistry
It finds application in organometallic chemistry, where it can be used to study the interaction between organic molecules and metals. This is particularly important for the development of new catalytic processes .
Heterocyclic Chemistry
The compound is used in the exploration of heterocyclic chemistry. Heterocycles are found in many pharmaceuticals, and understanding their chemistry is vital for drug discovery .
Reference Standard for Pharmaceutical Testing
Lastly, it is used as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical results in quality control processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .
Propiedades
IUPAC Name |
2-(2-phenylmethoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORBOBSHBZJACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxy)phenyl]cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



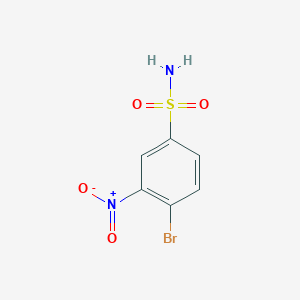




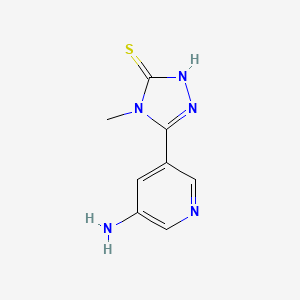
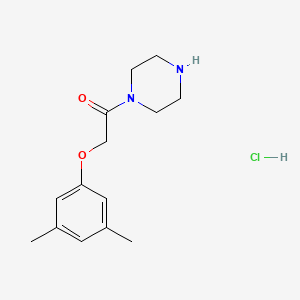


![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)
